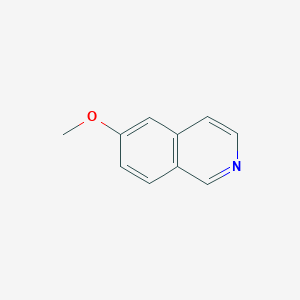

6-Méthoxyisoquinoléine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Methoxyisoquinoline derivatives has been explored through various methods, including reductive amination of Schiff's bases, direct methylation of metalated isoquinolines, and more. For instance, a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was achieved by aminomethylation/hydrogenolysis, demonstrating an efficient method for introducing a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).

Molecular Structure Analysis

The molecular structure of 6-Methoxyisoquinoline and its derivatives has been elucidated through various spectroscopic methods, such as NMR, UV, IR, and mass spectrometry. For example, the structure of new compounds derived from Beilschmiedia brevipes was established, highlighting the diversity of the molecular architecture within this chemical class (Pudjiastuti et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 6-Methoxyisoquinoline include nucleophilic substitutions, cyclizations, and reactions under acidic or basic conditions. The compound's chemical properties are influenced by its functional groups, leading to a wide range of reactivity patterns. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine showcased the compound's capacity to undergo nucleophilic substitution of the methoxy groups (Dyablo et al., 2015).

Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé est essentiel au développement de nouveaux produits pharmaceutiques. En raison de ses caractéristiques structurelles, il peut être utilisé pour synthétiser divers médicaments, y compris ceux ayant des propriétés anticancéreuses et antipaludiques potentielles . Ses modifications conduisent à de nouvelles molécules ayant un potentiel thérapeutique significatif.

Études d'activité biologique

Faisant partie d'une classe d'alcaloïdes naturels, la 6-Méthoxyisoquinoléine présente une gamme d'activités biologiques. Les études se concentrent sur la compréhension de ces activités afin de les exploiter pour une utilisation thérapeutique, comme dans les médicaments anticancéreux et antipaludiques .

Catalyse et chimie verte

Le composé est également étudié dans le contexte de la catalyse, en particulier dans les réactions qui visent à être plus respectueuses de l'environnement. Les chercheurs s'intéressent à la façon dont il peut être utilisé pour faciliter les réactions dans des conditions plus douces, contribuant ainsi aux initiatives de chimie verte .

Industrie des colorants et des pigments

En raison de ses caractéristiques structurelles, la This compound a des applications dans l'industrie des colorants et des pigments. Elle peut être utilisée pour développer de nouveaux colorants ayant des propriétés spécifiques pour une utilisation industrielle .

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

This compound is primarily used in organic synthesis , but its exact biological targets remain unclear.

Mode of Action

More research is needed to elucidate the specific interactions of 6-Methoxyisoquinoline with its potential targets .

Biochemical Pathways

The biochemical pathways influenced by 6-Methoxyisoquinoline are currently unknown. Given the compound’s structural similarity to other isoquinoline derivatives, it may potentially influence a variety of biochemical pathways. Specific studies are needed to confirm this .

Pharmacokinetics

The compound is soluble in chloroform and dichloromethane , which may influence its bioavailability and distribution

Result of Action

As a compound used in organic synthesis , its effects may vary widely depending on the specific context and application.

Action Environment

The compound is typically stored at room temperature in a sealed, dry environment , suggesting that it may be sensitive to moisture and temperature changes

Propriétés

IUPAC Name |

6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUJESLPUNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452920 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52986-70-6 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

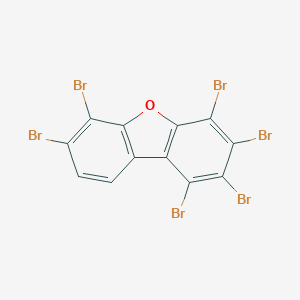

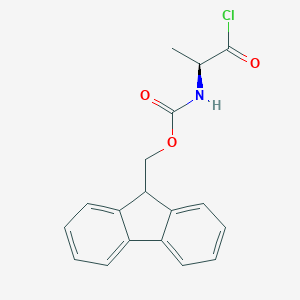

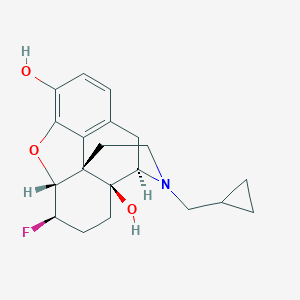

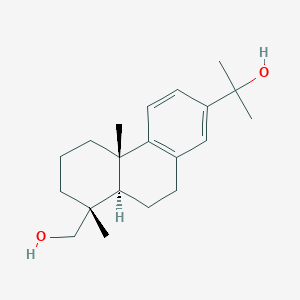

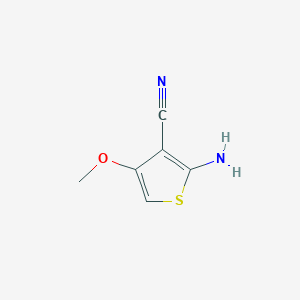

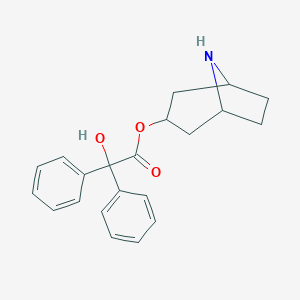

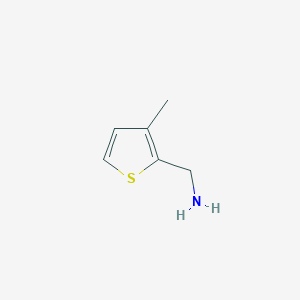

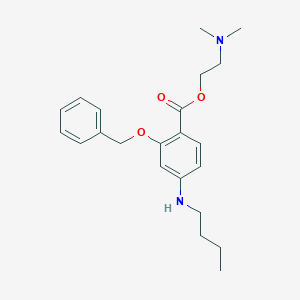

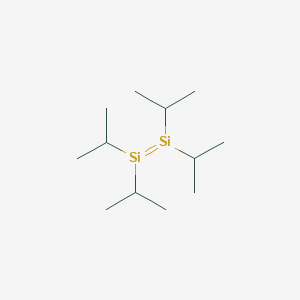

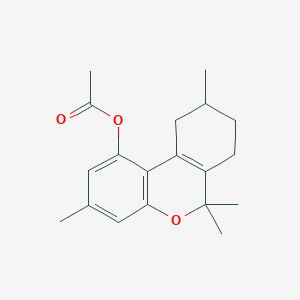

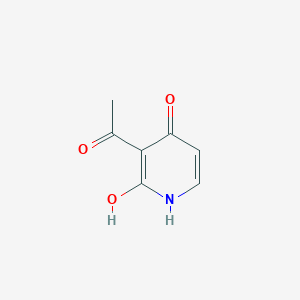

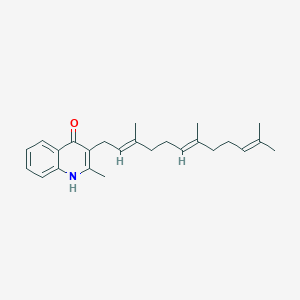

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-Methoxyisoquinoline in organic synthesis?

A1: 6-Methoxyisoquinoline serves as a crucial building block in synthesizing various alkaloids, including those found in the opium poppy. For instance, it acts as a precursor to morphinans like codeine and morphine. [, , , ] Its structure makes it valuable for constructing complex molecules with biological activities.

Q2: Can you describe a common synthetic route for 6-Methoxyisoquinoline?

A2: One established synthesis starts with 3-methoxybenzaldehyde. Condensation with nitromethane yields 3-methoxy-β-nitrostyrene, followed by reduction to 3-methoxy-phenethylamine. This undergoes a Pictet-Spengler reaction with formaldehyde to produce 6-methoxyterahydroisoquinoline. Dehydrogenation then yields 6-Methoxyisoquinoline. Further modifications, like bromination and cyanidation, can be performed to introduce specific functional groups at desired positions on the isoquinoline ring. []

Q3: How does the benzyne reaction contribute to synthesizing complex isoquinoline alkaloids?

A3: The benzyne reaction enables the formation of new carbon-carbon bonds, proving particularly useful in building fused ring systems found in many alkaloids. For example, researchers employed this reaction to synthesize dibenzindolizine derivatives, which are precursors to the alkaloids (±)-cryptaustoline and (±)-cryptowoline. [, , , ] This approach showcases the versatility of benzyne chemistry in natural product synthesis.

Q4: How do researchers utilize Birch reduction in the context of 6-methoxyisoquinoline derivatives?

A4: Birch reduction is a powerful tool for selectively reducing aromatic rings. When applied to 1-benzylisoquinoline derivatives, as seen in the synthesis of codeine and morphine, it transforms the aromatic ring into a 1,4-diene. [, , ] This diene is then poised for further transformations, including acid-catalyzed cyclization to form the morphinan skeleton.

Q5: What alternative strategies exist for introducing a methyl group at the C1 position of 6-Methoxyisoquinoline?

A5: While direct methylation of metalated isoquinolines is possible, separation from the starting material can be challenging. One alternative involves a three-step process: metalation with a strong base like Knochel–Hauser base, quenching with Eschenmoser’s reagent, and subsequent quaternization with iodomethane. This sequence yields a tertiary benzylamine that can be readily converted to the desired 1-methylisoquinoline through hydrogenolysis. [] This approach highlights the importance of developing efficient synthetic alternatives for complex molecule synthesis.

Q6: What analytical techniques are crucial in characterizing and quantifying 6-Methoxyisoquinoline and its derivatives?

A6: Researchers rely on a combination of techniques to characterize 6-Methoxyisoquinoline and its derivatives. Infrared (IR) spectroscopy provides information about functional groups present in the molecule. [] Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the structure and connectivity of atoms within the molecule. [, , ] Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern of the compound. [] These techniques, when used in conjunction, provide a comprehensive understanding of the synthesized molecules.

Q7: Are there any studies on the vibrational spectra and molecular interactions of 6-Methoxyisoquinoline?

A7: Yes, research has explored the vibrational spectra of 6-Methoxyisoquinoline, investigating its molecular level solvent interactions, stabilization energies, and electronic behavior. [] These studies contribute to understanding the physicochemical properties of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.